molecular formula C20H23N3O2 B7348906 3-[4-[(2R,4S)-2,4-dicyclopropylpyrrolidine-1-carbonyl]phenyl]-1H-imidazol-2-one

3-[4-[(2R,4S)-2,4-dicyclopropylpyrrolidine-1-carbonyl]phenyl]-1H-imidazol-2-one

Cat. No. B7348906
M. Wt: 337.4 g/mol
InChI Key: GJTKKGIFSKBLHW-SJLPKXTDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[4-[(2R,4S)-2,4-dicyclopropylpyrrolidine-1-carbonyl]phenyl]-1H-imidazol-2-one, also known as DCP-LA, is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic applications. DCP-LA is a member of the imidazolone class of compounds, which are known to exhibit a wide range of biological activities.

Mechanism of Action

The exact mechanism of action of 3-[4-[(2R,4S)-2,4-dicyclopropylpyrrolidine-1-carbonyl]phenyl]-1H-imidazol-2-one is not fully understood. However, studies have shown that it modulates the activity of various ion channels, including the NMDA receptor, voltage-gated calcium channels, and voltage-gated potassium channels. This compound also inhibits the activity of phospholipase A2, an enzyme that plays a role in inflammation and cell signaling.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to increase the expression of BDNF, a protein that plays a role in neuronal survival and plasticity. This compound also inhibits the activity of COX-2, an enzyme that plays a role in inflammation. Additionally, this compound has been shown to increase the levels of GABA, a neurotransmitter that plays a role in the regulation of anxiety and depression.

Advantages and Limitations for Lab Experiments

3-[4-[(2R,4S)-2,4-dicyclopropylpyrrolidine-1-carbonyl]phenyl]-1H-imidazol-2-one has several advantages for lab experiments. It is stable under normal laboratory conditions and can be easily synthesized in large quantities. This compound also has a low toxicity profile and does not exhibit significant side effects in animal models. However, one limitation of this compound is its low solubility in water, which can make it difficult to administer in certain experimental settings.

Future Directions

There are several future directions for the study of 3-[4-[(2R,4S)-2,4-dicyclopropylpyrrolidine-1-carbonyl]phenyl]-1H-imidazol-2-one. One area of interest is its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. This compound has been shown to have neuroprotective effects in animal models of these diseases, and further research is needed to determine its potential clinical applications. Additionally, this compound has been investigated for its potential use in the treatment of various psychiatric disorders, and further research is needed to determine its efficacy in these conditions. Finally, future studies could investigate the potential use of this compound in combination with other drugs to enhance its therapeutic effects.
In conclusion, this compound is a synthetic compound with potential therapeutic applications in various diseases. Its mechanism of action involves modulating the activity of various ion channels and inhibiting the activity of phospholipase A2. This compound has been shown to have neuroprotective, anti-inflammatory, and analgesic effects, and has been investigated for its potential use in the treatment of various psychiatric disorders. While it has several advantages for lab experiments, its low solubility in water is a limitation. Further research is needed to determine its potential clinical applications and efficacy in various diseases.

Synthesis Methods

3-[4-[(2R,4S)-2,4-dicyclopropylpyrrolidine-1-carbonyl]phenyl]-1H-imidazol-2-one can be synthesized through a multi-step process involving the reaction of 2,4-dicyclopropylpyrrolidine with 4-nitrobenzoyl chloride, followed by reduction of the nitro group and cyclization with imidazole-2-carboxylic acid. The final product is purified through recrystallization to obtain a white crystalline powder with a melting point of 223-225°C.

Scientific Research Applications

3-[4-[(2R,4S)-2,4-dicyclopropylpyrrolidine-1-carbonyl]phenyl]-1H-imidazol-2-one has been studied extensively for its potential therapeutic applications in various diseases. It has been shown to exhibit neuroprotective effects in animal models of cerebral ischemia and traumatic brain injury. This compound has also been shown to have anti-inflammatory and analgesic effects in animal models of inflammatory pain and neuropathic pain. Additionally, this compound has been investigated for its potential use in the treatment of various psychiatric disorders, including depression and anxiety.

properties

IUPAC Name

3-[4-[(2R,4S)-2,4-dicyclopropylpyrrolidine-1-carbonyl]phenyl]-1H-imidazol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N3O2/c24-19(15-5-7-17(8-6-15)22-10-9-21-20(22)25)23-12-16(13-1-2-13)11-18(23)14-3-4-14/h5-10,13-14,16,18H,1-4,11-12H2,(H,21,25)/t16-,18-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJTKKGIFSKBLHW-SJLPKXTDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2CC(N(C2)C(=O)C3=CC=C(C=C3)N4C=CNC4=O)C5CC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC1[C@@H]2C[C@@H](N(C2)C(=O)C3=CC=C(C=C3)N4C=CNC4=O)C5CC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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